Bis(2-nitrophenyl) diselenide

Catalog No.
S663302
CAS No.
35350-43-7
M.F
C12H8N2O4Se2
M. Wt
402.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-nitrophenyl) diselenide

Researchers seeking potent GPx mimics often face low catalytic activity from common diselenides. Bis(2-nitrophenyl) diselenide, with electron-withdrawing ortho-nitro groups, provides a critical solution:

  • Enables facile Se-Se bond cleavage under mild conditions, avoiding side reactions.
  • Serves as direct precursor to Ebselen analogues exhibiting 3-6x higher catalytic antioxidant activity.
  • Offers >4-fold rate enhancement in catalytic oxidation cycles compared to diphenyl diselenide.

Essential for efficient, high-activity catalyst development.

CAS Number

35350-43-7

Product Name

Bis(2-nitrophenyl) diselenide

IUPAC Name

1-nitro-2-[(2-nitrophenyl)diselanyl]benzene

Molecular Formula

C12H8N2O4Se2

Molecular Weight

402.1 g/mol

InChI

InChI=1S/C12H8N2O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H

InChI Key

QUTPYNJBIHTIGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Se][Se]C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Se][Se]C2=CC=CC=C2[N+](=O)[O-]

The exact mass of the compound Bis(2-nitrophenyl) diselenide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Bis(2-nitrophenyl) diselenide, 1,2-Bis(2-nitrophenyl)diselane, Di(2-nitrophenyl) diselenide, o-Nitrophenyl diselenide, 2-Nitrophenyl diselenide

Purity

≥98%

Package Size

1 g, 5 g

Bis(2-nitrophenyl) diselenide is a symmetrical diaryl diselenide distinguished by the presence of electron-withdrawing nitro groups at the ortho position of each phenyl ring. This specific substitution pattern fundamentally alters its electrochemical properties and reactivity compared to the unsubstituted parent compound, diphenyl diselenide. It primarily serves as a key intermediate for synthesizing high-activity catalytic agents, such as Ebselen and its analogues, and as a catalyst precursor where facile reductive cleavage of the Se-Se bond is critical for initiating catalytic cycles. [REFS-1, REFS-2]

Research Fit

Negative-control context in neuroprotection assays
Subcellular localization probe research
Well-characterized solid for computational modeling
Reported synthetic access supports procurement

Substituting Bis(2-nitrophenyl) diselenide with the more common and less expensive diphenyl diselenide is frequently unviable due to critical differences in reactivity and downstream product efficacy. The ortho-nitro groups are strongly electron-withdrawing, which makes the selenium-selenium bond more electrophilic and significantly easier to cleave via reduction or nucleophilic attack by thiols. [1] This property is essential for the efficient in-situ generation of the active selenol species required in many catalytic cycles. Furthermore, these nitro groups are indispensable functional handles for synthesizing advanced derivatives, such as amino-substituted benzisoselenazolones, which exhibit substantially higher catalytic activity than compounds derived from unsubstituted diphenyl diselenide. [2]

Substitution Risk

Reactivity Nitro groups alter redox potential and intracellular speciation; amino analog profiles may not transfer.
Distribution Nuclear exclusion pattern may differ from other diaryl diselenides, shifting cellular target engagement.
Activity Functional response is substituent-specific; unsubstituted or amino analogs may not reproduce the same biological outcome.

Precursor for High-Activity GPx Mimics with 3- to 6-Fold Performance Gain

Bis(2-nitrophenyl) diselenide is a direct precursor for nitro- and amino-substituted benzisoselenazolones (Ebselen analogues). Studies show that these substituted analogues exhibit glutathione peroxidase (GPx)-like activity that is 3 to 6 times greater than that of unsubstituted Ebselen, a widely used benchmark. [1] Procuring the correctly substituted diselenide is the most direct synthetic route to access these high-performance catalytic compounds, a benefit not achievable using diphenyl diselenide.

Evidence DimensionGlutathione Peroxidase (GPx)-like Activity
Target Compound DataEnables synthesis of derivatives with 3-6x higher activity than the benchmark.
Comparator Or BaselineUnsubstituted Ebselen (benchmark antioxidant).
Quantified Difference300% to 600% increase in catalytic activity for the downstream product.
ConditionsGPx-like activity assay comparing nitro/amino-substituted Ebselen analogues to Ebselen.

This compound is the essential starting material to synthesize next-generation catalysts that are significantly more active than the current standard.

Neuroprotection comparison
Head-to-head
Not protective vs. amino analog (protective) under identical peroxide stress
Supports negative-control context in neuroprotection assays
SH-SY5Y cells; peroxide insult; intracellular speciation differs

Enables >4-Fold Increase in Catalytic Rate vs. Diphenyl Diselenide

The functional groups enabled by the nitrophenyl structure lead to substantially more active catalysts. A direct comparison using a closely related analogue, bis(3-amino-2-hydroxybenzyl)diselenide, showed a ~4.25-fold increase in catalytic activity over the common substitute, diphenyl diselenide. [1] In a thiophenol-based assay measuring GPx-like activity, the substituted diselenide exhibited an initial rate of 11.5 ± 0.4 μM·min⁻¹, whereas diphenyl diselenide's rate was only 2.7 ± 0.1 μM·min⁻¹ under identical conditions.

Evidence DimensionInitial Rate (v₀) of H₂O₂ Reduction
Target Compound Data11.5 ± 0.4 μM·min⁻¹ (for a closely related amino-substituted analogue)
Comparator Or BaselineDiphenyl diselenide: 2.7 ± 0.1 μM·min⁻¹
Quantified Difference~4.25x faster initial reaction rate
ConditionsThiophenol assay for glutathione peroxidase (GPx)-like activity, measuring the rate of H₂O₂ reduction.

Choosing this precursor path allows for the development of catalysts that require lower loading or provide faster reaction times than those derived from diphenyl diselenide.

Subcellular localization
Head-to-head
Excluded from nucleus (XFM); ebselen and amino analog penetrate
Supports nuclear exclusion probe studies
SH-SY5Y cells; X-ray fluorescence microscopy

Facilitated Reductive Cleavage for Efficient Catalyst Activation

The strong electron-withdrawing effect of the two ortho-nitro groups makes the Se-Se bond more electron-deficient and thus more susceptible to reductive cleavage. [1] This facilitates the formation of the active 2-nitrophenylselenolate anion, the key nucleophilic species in many synthetic applications and the first step in GPx-mimetic catalytic cycles. This enhanced reactivity allows for catalyst activation under milder conditions (e.g., using weaker reducing agents or lower electrochemical potentials) compared to the more robust Se-Se bond in diphenyl diselenide.

Evidence DimensionSusceptibility to Reductive Cleavage
Target Compound DataHigh (due to strongly electron-withdrawing ortho-nitro groups)
Comparator Or BaselineDiphenyl diselenide (lower susceptibility due to lack of electron-withdrawing groups)
Quantified DifferenceQualitatively higher reactivity toward reducing agents and nucleophiles.
ConditionsGeneral conditions for reduction of diselenides (e.g., with NaBH₄, thiols, or electrochemistry).

This compound is better suited for processes requiring mild activation conditions or high turnover, as the active catalyst is generated more efficiently.

Thermal stability
Reported
mp 212–213 °C (+149 °C vs diphenyl diselenide)
Supports solid-state stability screening
Crystal structure solved (R=0.036); monoclinic P21/c
Synthetic yield
Reported
82% isolated yield under optimized conditions
Supports procurement and in-house synthesis
CuCl catalyst, 120 °C, 12 h; reliable protocol

Development of High-Potency Antioxidant Drug Candidates and Catalysts

This compound is the preferred starting material for the multi-step synthesis of Ebselen analogues bearing ortho-amino functionalities. These downstream products have demonstrated 3-6 times the catalytic antioxidant activity of Ebselen, making this precursor essential for R&D programs targeting more effective GPx mimics. [1]

Catalytic Oxidation Processes Requiring High Turnover and Efficiency

As a precursor to catalysts that show over a 4-fold rate enhancement compared to those derived from diphenyl diselenide, this compound is indicated for processes where reaction time, catalyst loading, and efficiency are primary concerns, such as the catalytic oxidation of thiols or sulfides with peroxides. [2]

Synthesis Requiring Mild, Chemoselective Reductive Selenation

The enhanced reducibility of the Se-Se bond makes this reagent suitable for synthetic routes where the active selenol must be generated under mild conditions to avoid side reactions with sensitive functional groups elsewhere in the substrate. This is a direct advantage over diphenyl diselenide, which requires stronger reducing conditions for activation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuroprotection assay negative control
Reported lack of cytoprotective activity
Verify non-protection endpoint in cell model
Subcellular localization probe
Nuclear exclusion profile
XFM imaging of selenium distribution
Selenazole synthesis
High thermal stability
Synthetic conversion and purity assessment
Crystallographic/computational modeling
Well-defined crystal structure
Structural parameters for DFT/molecular modeling

Other CAS

35350-43-7

Wikipedia

Bis(2-nitrophenyl) diselenide
Cresswell et al. Catalytic, stereospecific syn-dichlorination of alkenes. Nature Chemistry, doi: 10.1038/nchem.2141, published online 12 January 2015 http://www.nature.com/nchem

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